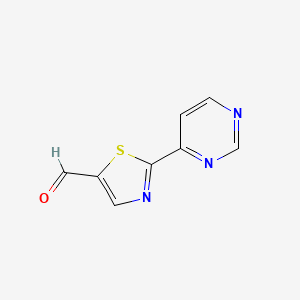
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
“2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms at positions 1 and 3 in the ring . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry due to its wide range of pharmacological activities .
Aplicaciones Científicas De Investigación
Targeted Kinase Inhibitors
The compound has been utilized in the development of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors. These inhibitors are designed to interfere with specific kinase enzymes that are involved in the signaling pathways of cancer cells. One derivative, in particular, showed promising cytotoxic effects against various cancer cell lines and significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .
Apoptosis Inducers
In addition to being kinase inhibitors, these derivatives can also act as apoptosis inducers. They have the ability to induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved through the upregulation of proapoptotic proteins and downregulation of anti-apoptotic proteins, leading to programmed cell death .
Anti-Fibrosis Activity
Pyrimidine derivatives, including those related to 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde, have been synthesized and evaluated for their anti-fibrosis activity. They have shown potential in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture, which are key factors in the development of fibrosis .
Synthesis of Heterocyclic Compounds
The pyrimidine moiety is a privileged structure in medicinal chemistry, and it’s used in the construction of novel heterocyclic compounds with potential biological activities. These compounds are synthesized for libraries that can be screened for a variety of pharmacological activities .
Antimicrobial and Antiviral Agents
Compounds containing the pyrimidine core have been reported to exhibit diverse types of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the research and development of new drugs to combat infectious diseases .
Antitumor Properties
The pyrimidine derivatives are also known for their antitumor properties. They can be designed to target specific pathways within cancer cells, potentially leading to new treatments for various forms of cancer .
Propiedades
IUPAC Name |
2-pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-3-10-8(13-6)7-1-2-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYZPIEFVIHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)
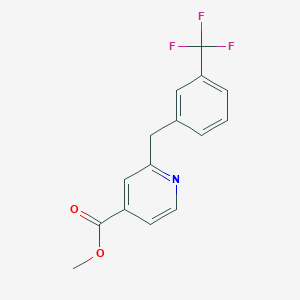
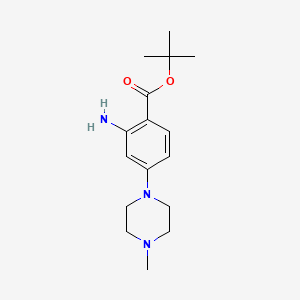
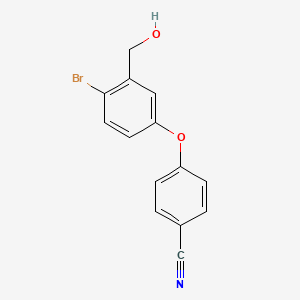




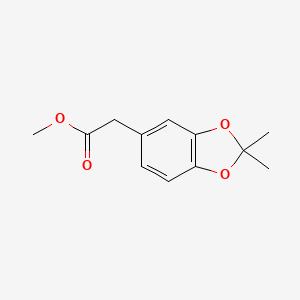
![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)

![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)